N1-(2-hydroxy-3-phenylpropyl)-N2-(1-phenylethyl)oxalamide
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Description
N1-(2-hydroxy-3-phenylpropyl)-N2-(1-phenylethyl)oxalamide is a useful research compound. Its molecular formula is C19H22N2O3 and its molecular weight is 326.396. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N1-(2-hydroxy-3-phenylpropyl)-N2-(1-phenylethyl)oxalamide, due to its complex structure, has been a subject of interest in various synthetic methodologies and chemical property studies. For instance, it has been explored in the context of amide formation through decarboxylative condensation of hydroxylamines and α-ketoacids, highlighting its relevance in creating complex amide structures (Ju et al., 2011). Additionally, its structural characterizations, such as the arrangement of its chlorohydroxyphenyl ring and oxalamide unit, offer insights into its three-dimensional supramolecular structure, which has implications for further chemical and pharmaceutical research (Wang et al., 2016).
Catalytic and Synthetic Applications
The compound also finds applications in catalysis, as demonstrated by its use in copper-catalyzed hydroxylation of (hetero)aryl halides under mild conditions, showcasing its potential as a ligand in facilitating organic transformations (Xia et al., 2016). This catalytic activity opens avenues for its application in the synthesis of hydroxylated aromatic compounds, which are valuable in medicinal chemistry and material science.
Materials Science and Polymer Research
In materials science, this compound contributes to the understanding of crystallization behaviors in polymers. Research on bacterially synthesized poly(hydroxyalkanoate)s (PHAs) has shown that oxalamide compounds can significantly enhance the crystallization rate of PHAs, pointing to its role in improving material properties for biodegradable plastics and other polymer-based materials (Xu et al., 2017).
Coordination Chemistry and Metal-Organic Frameworks
Furthermore, its application extends into coordination chemistry where it serves as a ligand in the formation of coordination polymers. These materials have potential uses in gas storage, separation, and catalysis, indicating the compound's versatility in contributing to the development of new functional materials (Lakshmanan et al., 2022).
Properties
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-N'-(1-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-14(16-10-6-3-7-11-16)21-19(24)18(23)20-13-17(22)12-15-8-4-2-5-9-15/h2-11,14,17,22H,12-13H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMRZDNZTZOIGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.